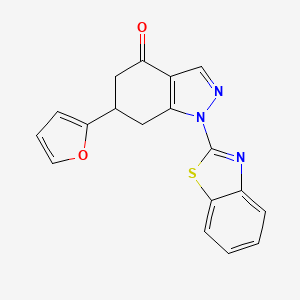

1-Benzothiazol-2-yl-6-furan-2-yl-1,5,6,7-tetrahydro-indazol-4-one

Overview

Description

1-Benzothiazol-2-yl-6-furan-2-yl-1,5,6,7-tetrahydro-indazol-4-one is a complex organic compound that features a benzothiazole ring, a furan ring, and an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzothiazol-2-yl-6-furan-2-yl-1,5,6,7-tetrahydro-indazol-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and furan intermediates, followed by their coupling with an indazole derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-Benzothiazol-2-yl-6-furan-2-yl-1,5,6,7-tetrahydro-indazol-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

1-Benzothiazol-2-yl-6-furan-2-yl-1,5,6,7-tetrahydro-indazol-4-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-Benzothiazol-2-yl-6-furan-2-yl-1,5,6,7-tetrahydro-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-(1,3-benzothiazol-2-yl)-3-(2-furyl)-3-oxopropanenitrile

- (4E)-4-(1,3-benzothiazol-2-yl)-5-(2-furyl)pent-4-enoic acid

- 2-(1,3-benzothiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile

Uniqueness

1-Benzothiazol-2-yl-6-furan-2-yl-1,5,6,7-tetrahydro-indazol-4-one is unique due to its specific combination of benzothiazole, furan, and indazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1-Benzothiazol-2-yl-6-furan-2-yl-1,5,6,7-tetrahydro-indazol-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on various studies, including its mechanisms of action, efficacy in different cell lines, and potential therapeutic applications.

- Molecular Formula : C14H12N2O2S

- Molecular Weight : 272.32 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

-

Anticancer Activity :

- The compound has shown significant cytotoxic effects against several cancer cell lines. For instance, studies indicate that it inhibits the proliferation of A549 human lung cancer cells with an IC50 value of approximately 9 μM. This inhibition is linked to the induction of cell cycle arrest and apoptosis through the activation of reactive oxygen species (ROS) pathways .

- Additionally, it has demonstrated effectiveness against other cancer types such as HeLa and MDA-MB-231 with varying IC50 values ranging from 4.87 μM to 16.79 μM .

-

Antimicrobial Activity :

- In vitro studies have indicated that derivatives of benzothiazole compounds exhibit promising antibacterial properties against both Gram-negative and Gram-positive bacteria. The compound's activity was evaluated using broth microdilution methods, showing effective inhibition against Escherichia coli and Staphylococcus aureus .

Table 1: Summary of Biological Activities

Detailed Research Findings

Recent studies have explored the structural modifications of benzothiazole derivatives to enhance their biological activities. For example:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

- Cell Cycle Arrest : Mechanistic studies revealed that treatment with the compound leads to G0/G1 phase arrest in A549 cells, suggesting a potential application in cancer therapy by halting cell proliferation .

- DNA Binding Studies : Binding affinity assays indicated that the compound interacts with DNA, primarily within the minor groove, which may contribute to its anticancer properties by disrupting DNA replication processes .

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-6-(furan-2-yl)-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c22-15-9-11(16-5-3-7-23-16)8-14-12(15)10-19-21(14)18-20-13-4-1-2-6-17(13)24-18/h1-7,10-11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPVRPORVCNRQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1N(N=C2)C3=NC4=CC=CC=C4S3)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.